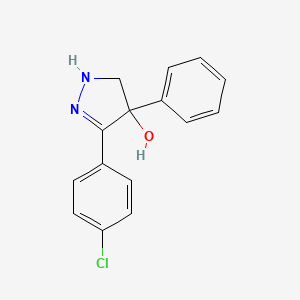
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be achieved through several methods:
Chemical Reactions Analysis
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl positions, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties.
Material Science: The compound can be used in the development of photoluminescent materials, organic nonlinear optical materials, and photorefractive materials.
Textile Industry: Pyrazole derivatives are used as fluorescent whitening agents in the textile industry.
High-Tech Applications: The compound is also used as a laser dye and fluorescent probe in various high-tech applications.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol: This compound features a fluorine atom instead of chlorine, which can affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
362519-26-4 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1,5-dihydropyrazol-4-ol |
InChI |
InChI=1S/C15H13ClN2O/c16-13-8-6-11(7-9-13)14-15(19,10-17-18-14)12-4-2-1-3-5-12/h1-9,17,19H,10H2 |
InChI Key |
PTKMGIYABHEVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















